(S)-Aclidinium Bromide mechanism of action on M3 receptors
(S)-Aclidinium Bromide mechanism of action on M3 receptors
An In-Depth Technical Guide to the Mechanism of Action of (S)-Aclidinium Bromide on M3 Receptors
Executive Summary
(S)-Aclidinium Bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator therapy for Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] Its therapeutic efficacy is rooted in a highly specific molecular mechanism centered on the M3 muscarinic acetylcholine receptor (M3R), which is predominantly expressed on airway smooth muscle and submucosal glands.[5][6][7] This guide provides a detailed examination of the binding kinetics, signaling pathway modulation, and pharmacological profile of (S)-Aclidinium Bromide at the M3 receptor. We will explore the causality behind its sustained efficacy and favorable safety profile, detail the experimental protocols used for its characterization, and present a comprehensive overview for researchers and drug development professionals.
The M3 Muscarinic Receptor: The Central Target in Airway Physiology
The M3 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is the primary mediator of cholinergic bronchoconstriction in the human lung.[6] Upon stimulation by the endogenous neurotransmitter acetylcholine (ACh), the M3 receptor initiates a signaling cascade that results in smooth muscle contraction and mucus secretion, key pathophysiological features of COPD.[5][8] Aclidinium bromide exerts its therapeutic effect by competitively blocking the binding of ACh to this receptor, thereby preventing these downstream events and leading to bronchodilation.[2][3][5]
Molecular Interaction and Binding Kinetics
The interaction of (S)-Aclidinium Bromide with muscarinic receptors is characterized by high affinity and unique kinetic properties that distinguish it from other LAMAs.
Competitive Antagonism and High Affinity
(S)-Aclidinium Bromide acts as a competitive antagonist, binding to the same orthosteric site as acetylcholine on all five muscarinic receptor subtypes (M1-M5).[3][5][9][10] It demonstrates high affinity across all subtypes, with equilibrium dissociation constants (Ki) in the subnanomolar range.[9][10][11][12]
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| Human M1 | 0.1[11] |
| Human M2 | 0.14[11] |
| Human M3 | 0.14[11] |
| Human M4 | 0.21[11] |
| Human M5 | 0.16[11] |
| Table 1: Binding affinities of Aclidinium Bromide for human muscarinic receptor subtypes. |
The Principle of Kinetic Selectivity
While the equilibrium binding affinities for M2 and M3 receptors are similar, the clinical efficacy and safety of aclidinium are largely dictated by its binding kinetics—the rates at which it associates with and dissociates from the receptor. Aclidinium exhibits significant kinetic selectivity for the M3 receptor over the M2 receptor.[9][13][14]
-
Fast Association Rate: Aclidinium binds rapidly to the M3 receptor, with an association rate similar to ipratropium and significantly faster than tiotropium.[9][10] This contributes to its rapid onset of action and prompt symptom relief.[15]
-
Slow Dissociation from M3: It dissociates slowly from the M3 receptor, which ensures a prolonged blockade and sustained bronchodilation, making it suitable for maintenance therapy.[3][9]
-
Faster Dissociation from M2: In contrast, aclidinium dissociates more rapidly from M2 receptors.[3][9][13] This is a crucial feature for its safety profile. M2 receptors are located on presynaptic cholinergic nerve endings and mediate a negative feedback loop on ACh release; their prolonged inhibition can paradoxically increase ACh levels. In the heart, M2 receptors mediate bradycardia. By dissociating more quickly from M2 receptors, aclidinium minimizes potential cardiac side effects and avoids counteracting its own primary mechanism.[3][9][14]
This kinetic profile, combined with its rapid hydrolysis into inactive metabolites in human plasma, underpins the favorable therapeutic window of aclidinium bromide.[10][16]
Modulation of M3 Receptor Signaling Pathways
(S)-Aclidinium Bromide prevents airway smooth muscle contraction by blocking the canonical Gq-protein signaling pathway initiated by acetylcholine.
The Canonical M3R-Gq Signaling Cascade
The M3 receptor primarily couples to heterotrimeric G-proteins of the Gq/11 family.[8][17][18] Agonist binding by ACh triggers a conformational change in the receptor, leading to the following cascade:
-
Gq Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).
-
PLC Stimulation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[17][19][20]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17][19][20]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[17][19]
-
Smooth Muscle Contraction: The elevated cytosolic Ca²⁺ concentration activates calcium-dependent signaling pathways, including myosin light chain kinase (MLCK), leading to actin-myosin cross-bridging and, ultimately, smooth muscle contraction (bronchoconstriction).[8][21]
Antagonistic Action of Aclidinium
(S)-Aclidinium Bromide, by competitively occupying the orthosteric binding site on the M3R, physically prevents ACh from binding and activating the receptor. This blockade is the central point of its mechanism of action. By inhibiting the first step, aclidinium effectively halts the entire downstream signaling cascade, preventing the generation of IP₃ and the subsequent release of intracellular Ca²⁺. The result is the relaxation of airway smooth muscle, leading to bronchodilation and relief of COPD symptoms.
Isolated Organ Bath Functional Assay
This ex vivo assay assesses the functional antagonism of a compound on actual smooth muscle tissue. [17]
-
Objective: To determine the potency and mechanism of (S)-Aclidinium Bromide in preventing agonist-induced contraction of airway smooth muscle.
-
Principle: Measures the isometric contraction of an isolated tissue strip (e.g., trachea) in response to a contractile agonist, and how this response is affected by the antagonist.
-
Methodology:
-
Tissue Preparation: Dissect a segment of trachea from a laboratory animal (e.g., guinea pig) and mount it in an organ bath chamber filled with a warmed (37°C), aerated (95% O₂ / 5% CO₂) physiological salt solution. [17] 2. Transducer Connection: Attach the tissue to an isometric force transducer to continuously record changes in muscle tension. [17] 3. Equilibration: Allow the tissue to equilibrate under a small resting tension.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the bath and recording the resulting contraction.
-
Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Then, add a fixed concentration of (S)-Aclidinium Bromide to the bath and incubate for a set period.
-
Repeat Agonist Curve: In the continued presence of aclidinium, repeat the cumulative concentration-response curve to the agonist.
-
Data Analysis: Plot the contractile response against the log of the agonist concentration. A competitive antagonist like aclidinium will cause a parallel, rightward shift of the curve with no change in the maximum response. [17]The magnitude of this shift is used to calculate the pA₂ value, a measure of the antagonist's potency.
-
Conclusion
The mechanism of action of (S)-Aclidinium Bromide at the M3 receptor is a paradigm of targeted pharmacology. It functions as a high-affinity, competitive antagonist that physically obstructs the primary pathway leading to bronchoconstriction in the airways. Its therapeutic distinction arises from its kinetic properties: a rapid association rate provides a fast onset of action, while its slow dissociation from the M3 receptor ensures sustained bronchodilation. Crucially, its faster dissociation from M2 receptors, coupled with rapid systemic clearance, contributes to a favorable safety profile with a low incidence of anticholinergic side effects. This detailed understanding of its molecular interactions and modulation of cell signaling provides a robust scientific foundation for its role in the management of COPD.
References
- Benchchem. 4-DAMP: A Comprehensive Technical Guide to a Seminal M3 Muscarinic Receptor Antagonist.
- Brill, L. L., et al. (2011). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. PMC.
- Vogelmeier, C., et al. (2012). Efficacy and safety of twice-daily aclidinium bromide in COPD patients: the ATTAIN study. European Respiratory Journal.
- Beier, J., et al. (2012). Efficacy and Safety of Aclidinium Bromide Compared with Placebo and Tiotropium in Patients with Moderate-to-Severe Chronic Obstructive Pulmonary Disease: Results from a 6-week, Randomized, Controlled Phase Iiib Study. PMC.
- Un-named. (2024). Aclidinium Bromide – Application in Therapy and Current Clinical Research. Un-named Source.
- Wikipedia. Muscarinic acetylcholine receptor M3.
- Gavaldà, A., et al. (2009). Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile. Journal of Pharmacology and Experimental Therapeutics.
- Jones, P. W., et al. (2012). Efficacy and safety of once-daily aclidinium in chronic obstructive pulmonary disease. PMC.
- Kurz, J. B., et al. (2023). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. PMC.
- Patsnap Synapse. (2024). What is the mechanism of Aclidinium Bromide?.
- Taylor & Francis. Aclidinium bromide – Knowledge and References.
- Lanza, V., et al. (2010). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PMC.
- Benchchem. Application Notes and Protocols for Muscarinic Receptor Modulation in Bronchoconstriction Research Models.
- Taylor & Francis. Aclidinium bromide – Knowledge and References.
- Reid, D. J., & Carlson, A. A. (2014). Clinical use of aclidinium in patients with COPD. Dove Medical Press.
- ResearchGate. (2009). Characterization of Aclidinium Bromide, a Novel Inhaled Muscarinic Antagonist, with Long Duration of Action and a Favorable Pharmacological Profile.
- Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. PMC.
- Selleckchem.com. mAChR Selective Inhibitors | Agonists | Antagonists | Modulators.
- Hegde, S. S., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed.
- Cazzola, M., et al. (2011). An update on the efficacy and safety of aclidinium bromide in patients with COPD. PubMed.
- Weichert, D., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. PNAS.
- Matera, M. G., & Cazzola, M. (2009). Aclidinium bromide, a novel long-acting muscarinic M3 antagonist for the treatment of COPD. Expert Opinion on Investigational Drugs.
- Guenin, A., et al. (2022). Muscarinic receptor M3 activation promotes fibrocytes contraction. Frontiers in Physiology.
- Labome. (2022). Receptor-Ligand Binding Assays.
- Un-named. (2009). Aclidinium bromide, a novel long-acting muscarinic M3 antagonist for the treatment of COPD. Un-named Source.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- ResearchGate. (2022). Muscarinic receptor subtypes and their function in airway structural and inflam- matory cells. a.
- Selleckchem. (2024). Aclidinium Bromide | ≥99%(HPLC) | Selleck | AChR 拮抗剤.
- ResearchGate. Affinity of aclidinium and its main metabolites LAS34823 and LAS34850....
- Creative Bioarray. Radioligand Binding Assay.
- ResearchGate. (2018). (PDF) Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.
Sources
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of Aclidinium Bromide? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 9. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aclidinium bromide, a novel long-acting muscarinic M3 antagonist for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Frontiers | Muscarinic receptor M3 activation promotes fibrocytes contraction [frontiersin.org]
